3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 941905-99-3
Cat. No.: VC4678587
Molecular Formula: C24H30N2O5
Molecular Weight: 426.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941905-99-3 |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.513 |
| IUPAC Name | 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
| Standard InChI | InChI=1S/C24H30N2O5/c1-15(2)10-11-26-19-8-7-18(12-16(19)6-9-22(26)27)25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h7-8,12-15H,6,9-11H2,1-5H3,(H,25,28) |
| Standard InChI Key | JMTLETTWXZZYOI-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a trimethoxybenzamide core with a tetrahydroquinoline moiety, which suggests potential interactions with biological targets, making it relevant for drug development.
Synthesis Methods
The synthesis of 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple chemical steps, starting from known precursors. These steps require careful control of reaction conditions, such as temperature and pH, to optimize yield and purity. Advanced techniques like continuous flow reactors can enhance efficiency and reduce environmental impact in industrial settings.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation and reduction. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may involve halogens or nucleophiles as reagents.
Mechanism of Action
The mechanism of action involves interaction with several biological targets, potentially disrupting normal cellular processes. This could lead to therapeutic effects such as apoptosis in cancer cells, highlighting its potential in drug development.
Therapeutic Potential
Given its unique structure and mechanism of action, 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide holds potential applications in various therapeutic areas. Future research could further elucidate its pharmacological properties and explore additional therapeutic avenues.
Comparison with Similar Compounds
While 3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is distinct, other compounds like 3,4,5-trimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)benzamide share similar structural elements but differ in their specific moieties and biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume